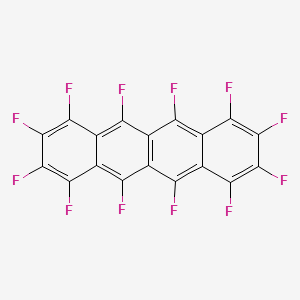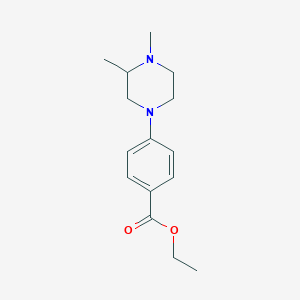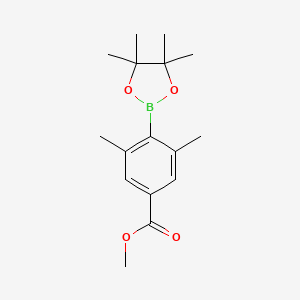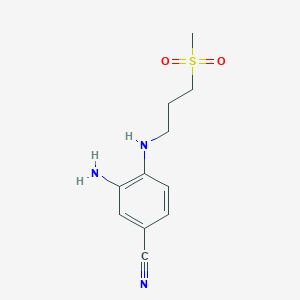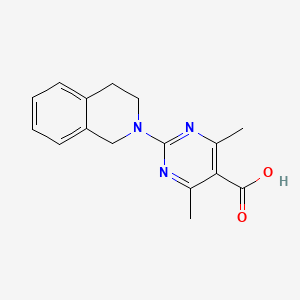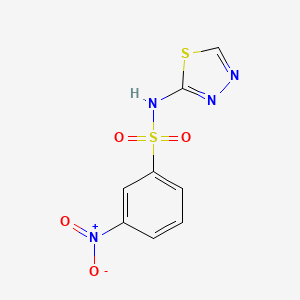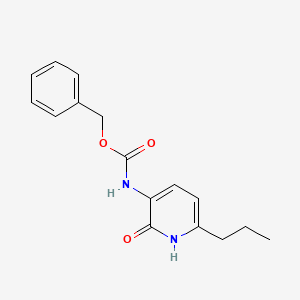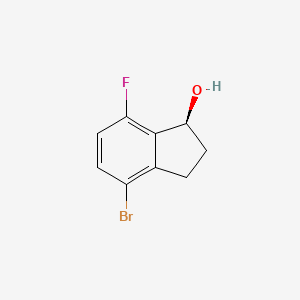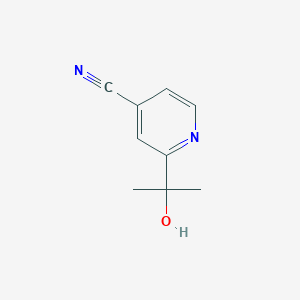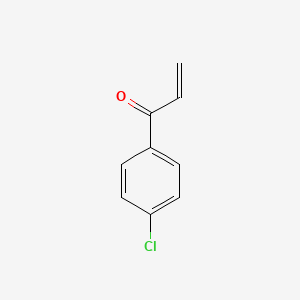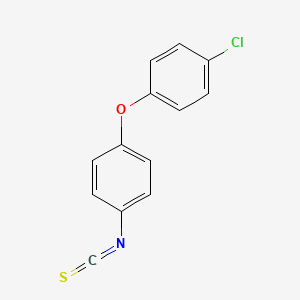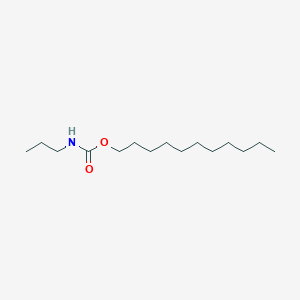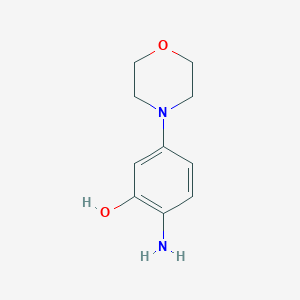
2-Amino-5-morpholinophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-morpholinophenol is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by the presence of a phenol group, an amino group, and a morpholine ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through nucleophilic aromatic substitution, where a halogenated phenol reacts with morpholine in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Amino-5-morpholinophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as crystallization and chromatography, are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-morpholinophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated phenols and amino derivatives.
Applications De Recherche Scientifique
2-Amino-5-morpholinophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-morpholinophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, while the amino and morpholine groups can enhance its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-amino-5-(4-piperidinyl)-: Similar structure but with a piperidine ring instead of a morpholine ring.
Phenol, 2-amino-5-(4-pyrrolidinyl)-: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-Amino-5-morpholinophenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances its solubility and stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-amino-5-morpholin-4-ylphenol |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-8(7-10(9)13)12-3-5-14-6-4-12/h1-2,7,13H,3-6,11H2 |
Clé InChI |
SFXKFYFQUSRBID-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


